molecular formula C13H19NO3S B14815149 N-(5-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide

N-(5-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide

Cat. No.: B14815149
M. Wt: 269.36 g/mol
InChI Key: RYYZVYWQUPKECP-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide is an organic compound with the molecular formula C13H19NO3S It is a sulfonamide derivative, characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a phenyl ring, along with a methanesulfonamide moiety

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

N-(5-cyclopropyloxy-2-propan-2-ylphenyl)methanesulfonamide

InChI

InChI=1S/C13H19NO3S/c1-9(2)12-7-6-11(17-10-4-5-10)8-13(12)14-18(3,15)16/h6-10,14H,4-5H2,1-3H3

InChI Key

RYYZVYWQUPKECP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide typically involves the following steps:

    Formation of the Phenyl Ring Substituents:

    Sulfonamide Formation: The phenol derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(5-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form strong hydrogen bonds with target proteins, leading to inhibition or activation of their function. The cyclopropoxy and isopropyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyclopropoxy-5-isopropylphenyl)methanesulfonamide: Similar structure but with different positional isomers.

    N-(5-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide: Similar structure but with an isopropoxy group instead of an isopropyl group.

Uniqueness

N-(5-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties. The presence of both cyclopropoxy and isopropyl groups on the phenyl ring, along with the methanesulfonamide moiety, provides a unique combination of steric and electronic effects that can influence its reactivity and interactions with biological targets.

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